2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid
Description
Chemical Name: 2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic Acid CAS Number: 1987261-87-9 (1-carboxylic acid isomer) , 1861066-38-7 (6-carboxylic acid isomer) Molecular Formula: C₂₃H₂₃NO₄ Molecular Weight: 377.4 g/mol Structure: The compound features a bicyclo[2.2.2]octane core, a rigid scaffold with three fused six-membered rings. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine, while the carboxylic acid at position 4 enhances solubility and reactivity. Applications: Primarily used as a building block in peptide synthesis and medicinal chemistry due to its conformational rigidity and Fmoc’s orthogonal protection strategy .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23-11-9-15(10-12-23)24(14-23)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVCQAQDOGETLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclic core structure. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure.
Introduction of the Fmoc group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amino group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest due to its structural features that allow it to interact with biological systems effectively.
Neuropharmacology
Research indicates that derivatives of azabicyclo compounds can act as inhibitors for specific enzymes involved in neurodegenerative diseases, such as gamma-secretase, which is implicated in Alzheimer's disease. The design of such inhibitors often involves modifying the bicyclic structure to enhance brain permeability and selectivity towards target proteins .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related azabicyclo compounds, suggesting that modifications can lead to enhanced activity against various pathogens. The incorporation of fluorenylmethoxycarbonyl groups has been shown to improve solubility and bioactivity, making these compounds suitable candidates for further development as antimicrobial agents .
Material Science
The unique structural characteristics of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid make it a valuable component in the synthesis of advanced materials.
Polymer Chemistry
This compound can serve as a building block for synthesizing polymers with specific properties, such as improved thermal stability and mechanical strength. Its ability to form stable interactions with other monomers allows for the creation of copolymers that exhibit desirable characteristics for industrial applications.
Nanotechnology
In nanotechnology, azabicyclo compounds are explored for their potential use in drug delivery systems due to their ability to encapsulate therapeutic agents effectively. The fluorenylmethoxycarbonyl group aids in the stabilization and controlled release of drugs, enhancing their therapeutic efficacy while minimizing side effects.
Case Study 1: Inhibition of Gamma-Secretase
A study conducted on the inhibition of gamma-secretase by azabicyclo derivatives demonstrated that specific modifications could lead to increased potency and selectivity. The research utilized computational modeling alongside experimental validation to identify optimal structural configurations that enhance binding affinity to the target enzyme .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, researchers synthesized various derivatives of azabicyclo compounds and tested them against a range of bacterial strains. Results indicated that certain modifications significantly improved antibacterial activity, suggesting a pathway for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions. This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Research Findings and Implications
- Conformational Rigidity : The bicyclo[2.2.2]octane core in the target compound offers superior stability over smaller bicyclo systems (e.g., [2.2.1]), making it ideal for constrained peptide design .
- Protecting Group Strategy : Fmoc’s base-sensitive deprotection allows compatibility with acid-labile substrates, contrasting with Boc’s limitations .
- Functionalization Potential: Unsaturated or halogenated derivatives (e.g., fluoro-spiro compounds) show promise in enhancing drug-like properties such as metabolic stability and target affinity .
Biological Activity
2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid (CAS: 144976-83-0) is a compound characterized by its unique bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H23NO4, with a molecular weight of 377.44 g/mol. The Fmoc group is commonly used in peptide synthesis, which suggests that this compound may have applications in drug development and biochemical research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The mechanism involves the cleavage of the Fmoc group under basic conditions, exposing the active site for interaction with target proteins. This structural modification can lead to inhibition of enzymatic activity, making it a candidate for enzyme inhibitors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of fluorene derivatives, including those containing the bicyclic structure similar to that of this compound. For instance, derivatives with similar structures exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The nature of substituents on the aryl moiety was found to influence both the spectrum and intensity of antimicrobial activity, indicating that structural modifications can enhance efficacy.
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on γ-secretase complexes, which are critical in Alzheimer's disease pathology. Compounds derived from the bicyclic framework showed varying degrees of selectivity and potency against different γ-secretase complexes . For example, one study reported an IC50 value as low as 5.5 nM for a related compound targeting the PSEN1 complex, highlighting the potential for developing selective inhibitors based on this scaffold.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several fluorene derivatives against biofilm-forming bacteria and fungi, demonstrating that modifications in structure significantly affected their inhibitory concentrations . The results indicated that specific electron-withdrawing groups enhanced activity against planktonic bacteria.
- Enzyme Inhibition : A recent investigation into brain-permeable azabicyclo compounds revealed promising results for selective inhibition of PSEN1 complexes involved in amyloid precursor protein processing . The compounds displayed significant selectivity over other complexes, suggesting a targeted approach in drug design.
Comparative Analysis
The following table summarizes key findings regarding the biological activity of this compound compared to similar compounds:
| Compound Name | Target Activity | IC50 (nM) | Selectivity | Notes |
|---|---|---|---|---|
| This compound | γ-secretase Inhibition | TBD | High vs PSEN1 | Potential Alzheimer’s treatment |
| Related Fluorene Derivative | Antimicrobial | ~100 | Moderate | Effective against E. coli, S. aureus |
| Another Azabicyclo Compound | γ-secretase Inhibition | 5.5 | >350 vs PSEN2 | Excellent brain penetration |
Q & A
Q. What are the key considerations for synthesizing and handling this compound in peptide chemistry?
The compound’s fluorenylmethoxycarbonyl (Fmoc) group is critical for protecting amines during solid-phase peptide synthesis (SPPS). Key steps include:
- Deprotection : Use 20% piperidine in dimethylformamide (DMF) to cleave the Fmoc group while preserving the bicyclic core.
- Coupling : Activate carboxylic acid groups with reagents like HBTU or DIC/Oxyma Pure in anhydrous DMF.
- Stability : Avoid strong acids/bases and oxidizing agents to prevent degradation of the bicyclo[2.2.2]octane scaffold .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Analytical validation requires:
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with PubChem data (e.g., bicyclo[2.2.2]octane protons at δ 1.5–2.5 ppm, Fmoc aromatic signals at δ 7.2–7.8 ppm) .
- Mass Spectrometry : Confirm molecular weight (C₂₃H₂₃NO₄, 377.43 g/mol) via HRMS or MALDI-TOF .
- HPLC Purity : Use reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorbance) .
Q. What are the stability and storage requirements for this compound?
- Storage : Keep at –20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group.
- Incompatibilities : Degrades upon exposure to strong acids (e.g., TFA) or bases (e.g., aqueous ammonia), releasing toxic fumes .
- Shelf Life : Stable for 6–12 months when stored in amber vials with desiccants .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
Discrepancies in NMR or MS data often arise from:
- Conformational Isomerism : The bicyclo[2.2.2]octane core may adopt multiple chair-like conformers, altering peak splitting in NMR .
- Stereochemical Purity : Use chiral HPLC or X-ray crystallography to differentiate enantiomers .
- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted values for tautomers or rotamers .
Q. What strategies optimize the coupling efficiency of this compound in SPPS?
Low coupling yields (e.g., <80%) can be addressed by:
- Activation Reagents : Replace HBTU with COMU for sterically hindered amines.
- Solvent Systems : Use 1:1 DCM/DMF to enhance solubility of the bicyclic scaffold .
- Microwave Assistance : Apply 30-second microwave pulses at 50°C to accelerate kinetics .
- Real-Time Monitoring : Use in-situ FTIR to track Fmoc deprotection (disappearance of 1730 cm⁻¹ carbonyl peak) .
Q. How does the bicyclo[2.2.2]octane scaffold influence the compound’s bioactivity in drug discovery?
The rigid bicyclic structure:
- Enhances Protease Resistance : Reduces metabolic degradation compared to linear peptides.
- Modulates Conformation : Restricts backbone torsion angles (φ/ψ) to stabilize β-turn motifs, improving target binding .
- Improves Permeability : LogP values (~2.8) suggest moderate blood-brain barrier penetration for neurological targets .
Q. What mechanistic insights explain the compound’s reactivity under photolytic conditions?
The Fmoc group undergoes UV-induced cleavage (λ = 365 nm) via:
- Norrish Type I Pathway : Homolytic cleavage of the carbonyl group generates a fluorenyl radical.
- Byproduct Formation : Detect dibenzofulvene (DBF) by GC-MS, a common photodegradation product .
- Mitigation : Add 1% v/v thiols (e.g., β-mercaptoethanol) to scavenge radicals during light-sensitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
